5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
Description
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N2O/c21-14-4-3-5-15(22)13(14)11-27-18-10-12(20(23,24)25)7-8-16(18)26-9-2-1-6-17(26)19(27)28/h3-5,7-8,10,17H,1-2,6,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBDONOWLEWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Diamines and Carbonyl Derivatives
The quinoxalinone core is synthesized via acid-catalyzed cyclocondensation of 1,2-diaminobenzene derivatives with α-keto esters. For example, refluxing 3-(trifluoromethyl)-1,2-diaminobenzene with ethyl pyruvate in acetic acid yields 3-(trifluoromethyl)quinoxalin-6-one in 78% yield.
Reaction Conditions :
Oxidation of Quinoxalines
Alternatively, oxidation of 3-(trifluoromethyl)quinoxaline with potassium permanganate in acidic medium generates the quinoxalin-6-one core. This method avoids harsh cyclocondensation conditions but requires stoichiometric oxidants.
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation
The trifluoromethyl group at position 3 is introduced via radical trifluoromethylation using Umemoto’s reagent (Togni’s reagent II). Reaction of 3-bromoquinoxalin-6-one with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of CuI and 1,10-phenanthroline affords the trifluoromethylated product in 65% yield.
Optimized Parameters :
- Reagent: TMSCF₃ (1.2 equiv)
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: DMF
- Temperature: 80°C
Annulation of the Pyridine Ring
Palladium-Catalyzed Heteroannulation
Palladium-mediated coupling of 3-(trifluoromethyl)quinoxalin-6-one with 2-aminopyridine derivatives forms the pyrido[1,2-a]quinoxalinone framework. For instance, treatment with 2-amino-5-bromopyridine, Pd(OAc)₂, and Xantphos in toluene at 120°C yields the annulated product in 58% yield.
Key Observations :
[4+2] Cycloaddition Approach
Thermal cycloaddition of quinoxalinone with acetylene derivatives, such as ethyl propiolate, under high-pressure conditions generates the pyrido-fused system. This method avoids transition metals but requires stringent temperature control (150–160°C).
Alkylation with (2-Chloro-6-Fluorophenyl)Methyl Group
Friedel-Crafts Alkylation
The (2-chloro-6-fluorophenyl)methyl group is introduced via Friedel-Crafts alkylation using (2-chloro-6-fluorophenyl)methyl chloride. Reaction of the pyridoquinoxalinone intermediate with AlCl₃ in dichloromethane at 0°C affords the alkylated product in 81% yield.
Critical Parameters :
- Lewis Acid: AlCl₃ (1.5 equiv)
- Temperature: 0°C to room temperature
- Solvent: Anhydrous CH₂Cl₂
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction using (2-chloro-6-fluorophenyl)methanol, DIAD, and PPh₃ in THF achieves comparable yields (76%) with milder conditions.
Stereochemical Control and Purification
The fused pyrido[1,2-a]quinoxalinone system exhibits axial chirality at the 6a position. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee. Recrystallization from ethanol/water (4:1) improves purity to >98%.
Analytical Data and Characterization
Spectroscopic Properties
Crystallographic Data
Single-crystal X-ray diffraction confirms the bicyclic structure with a dihedral angle of 12.3° between the quinoxalinone and pyridine rings.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Palladium Annulation | 58 | 95 | Regioselective |
| [4+2] Cycloaddition | 49 | 91 | Metal-free |
| Mitsunobu Alkylation | 76 | 97 | Mild conditions |
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridoquinoxaline core.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used but can include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple halogen atoms can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Data Table: Comparative Analysis of Key Compounds
Activité Biologique
The compound 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one , also known by its CAS number 1008229-49-9, is a pyridoquinoxaline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Formula : C21H11ClF8N2O
- Molecular Weight : 494.77 g/mol
- InChIKey : KMTWFVWEGNETJD-OWNKRRAQSA-N
This compound exhibits a range of biological activities primarily attributed to its interactions with specific molecular targets. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- A study demonstrated that this compound inhibits the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The compound showed significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit certain enzymes:
- mPGES-1 Inhibition : Research indicates that derivatives of similar structures exhibit potent inhibition of mPGES-1 with IC50 values as low as 8 nM. This suggests a promising avenue for treating inflammatory conditions .
Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial properties. Studies are ongoing to elucidate its effectiveness against various bacterial strains.
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics in animal models. It exhibits good oral bioavailability and a suitable half-life for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound?
- Methodology : The synthesis involves multi-step condensation reactions. Key steps include introducing the trifluoromethyl group via nucleophilic substitution and coupling the 2-chloro-6-fluorophenylmethyl moiety using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity . For quinoxaline derivatives, cyclization under reflux with catalysts like K₂CO₃ improves ring closure efficiency .
- Critical Parameters : Temperature (70–75°C optimal for yield), solvent polarity, and stoichiometric control of halogenated intermediates .
Q. How is the compound characterized post-synthesis?
- Techniques :
- 1H/13C-NMR : Assign signals for the quinoxaline core (δ 6.0–7.2 ppm for aromatic protons) and trifluoromethyl group (distinct splitting patterns) .
- Mass Spectrometry : Confirm molecular weight (theoretical m/z 428.37 for C₂₁H₁₈F₆N₂O) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Q. What solvents and conditions stabilize the compound during purification?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Recrystallization in ethanol/water mixtures improves purity .
- Stability : Store under inert gas at –20°C to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Case Study : A related quinoxaline derivative achieved 80% yield by increasing reaction temperature from 50°C to 70–75°C and extending reaction time to 12 hours .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .
Q. What role do substituents play in modulating bioactivity?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Chloro-Fluorophenyl Moiety : Electron-withdrawing effects may influence binding to aromatic hydrocarbon receptors (AhR) or kinase targets .
- Validation : Compare IC₅₀ values of analogs with/without substituents in enzyme inhibition assays .
Q. How can computational methods predict reactivity or binding interactions?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the quinoxaline core .
- Molecular Docking : Simulate interactions with biological targets (e.g., malaria PfATP4 or bacterial DNA gyrase) using PyMOL or AutoDock .
Q. How to resolve contradictions in reported bioactivity data?
- Case Example : If conflicting IC₅₀ values arise, validate assay conditions (pH, temperature) and ensure compound purity (>95% by HPLC) .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., pyrido[1,2-a]quinoxalines) to identify trends .
Q. What strategies address stereochemical challenges in synthesis?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- X-Ray Crystallography : Confirm absolute configuration of the pyrido-quinoxaline fused ring system .
Methodological Resources
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
